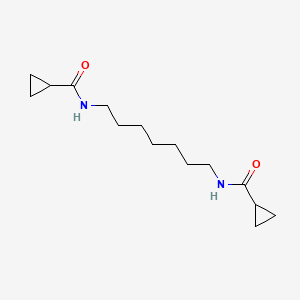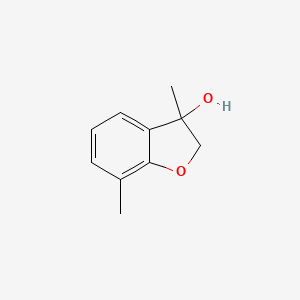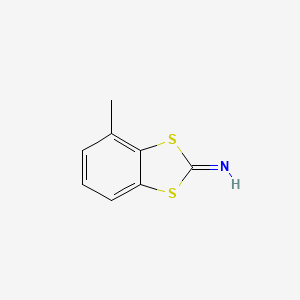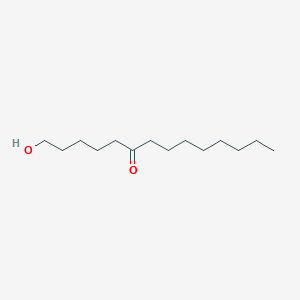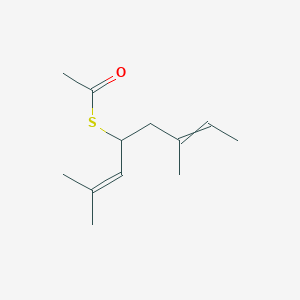
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate typically involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions: S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparación Con Compuestos Similares
Linalyl acetate: A compound with similar structural features, commonly found in essential oils from bergamot and lavender.
S-(3,7-Dimethylocta-2,6-dien-4-yl) ethanethioate: Another closely related compound with slight variations in its structure.
Uniqueness: Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
89648-85-1 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
S-(2,6-dimethylocta-2,6-dien-4-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-6-10(4)8-12(7-9(2)3)14-11(5)13/h6-7,12H,8H2,1-5H3 |
Clave InChI |
ITRCFUMELMCRKW-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC(C=C(C)C)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


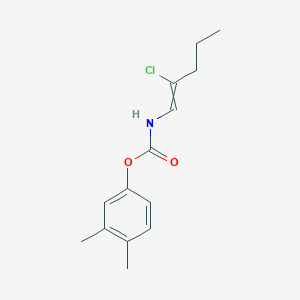
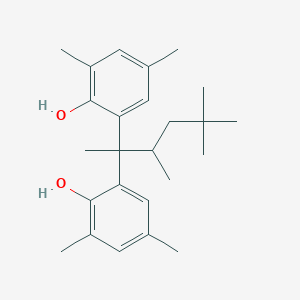
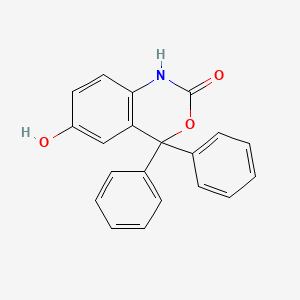

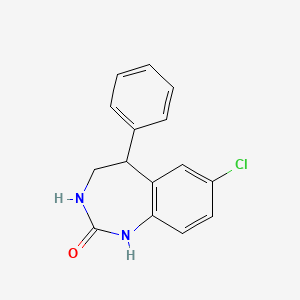
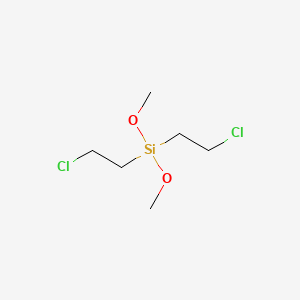
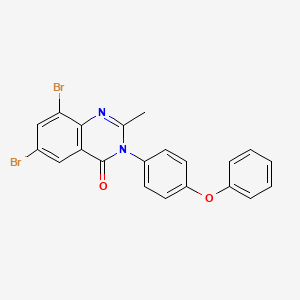
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
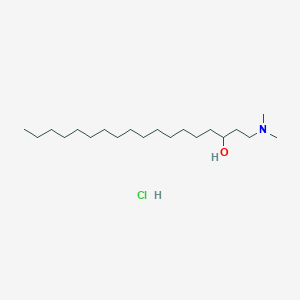
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
